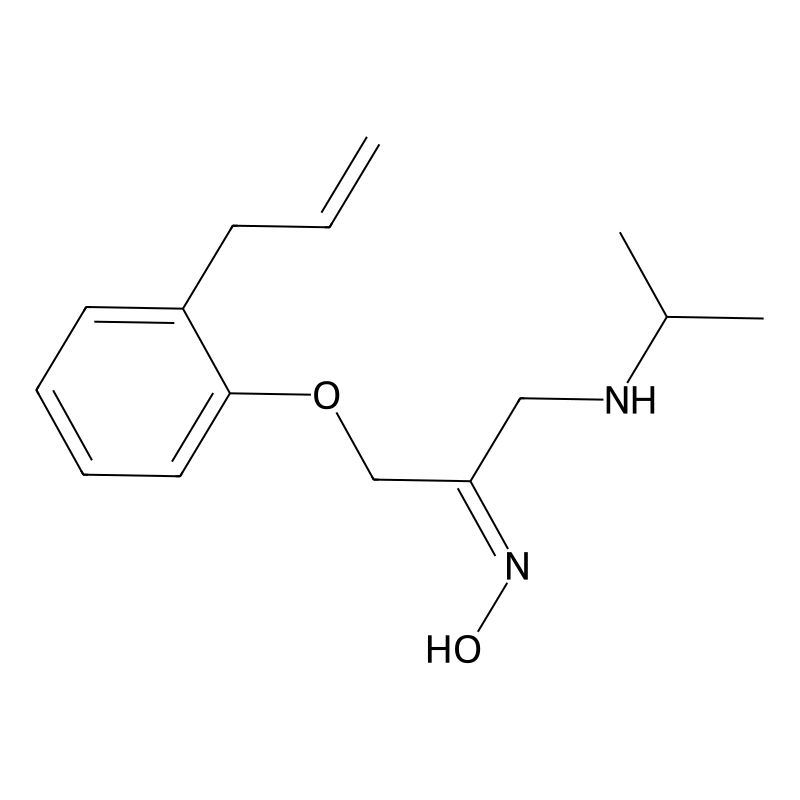

Alprenoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-Alprenoxime is classified as a beta blocker and is chemically represented by the formula C₁₅H₂₂N₂O₂. It is characterized by its ability to selectively inhibit beta-adrenergic receptors, which play a crucial role in cardiovascular function. As a prodrug, (E)-Alprenoxime is converted into its active form, alprenolol, after administration. This conversion enhances its therapeutic efficacy in managing conditions such as hypertension and certain types of arrhythmias .

The primary chemical reaction involving (E)-Alprenoxime is its conversion to alprenolol through hydrolysis. This reaction can be described as follows:

This hydrolysis reaction is facilitated by enzymatic activity in the body, particularly by esterases that catalyze the breakdown of the ester bond present in (E)-Alprenoxime . The rate of this reaction can be influenced by factors such as pH and temperature, which affect the activity of the enzymes involved .

(E)-Alprenoxime exhibits notable biological activity as a beta-adrenergic antagonist. Its primary mechanism involves blocking the action of catecholamines like epinephrine and norepinephrine at beta receptors. This action leads to various physiological effects, including:

- Decreased heart rate: By inhibiting beta-1 receptors in the heart.

- Reduced blood pressure: Through vasodilation and decreased cardiac output.

- Anti-arrhythmic properties: Helping to stabilize heart rhythms in patients with arrhythmias.

The conversion to alprenolol enhances these effects, making (E)-Alprenoxime an effective agent in managing cardiovascular disorders .

The synthesis of (E)-Alprenoxime typically involves several steps:

- Starting Materials: The synthesis begins with appropriate aromatic and aliphatic precursors that contain functional groups suitable for nucleophilic substitution.

- Formation of Intermediate Compounds: Key intermediates are generated through reactions such as Friedel-Crafts acylation or alkylation.

- Final Coupling Reaction: The final step involves coupling the intermediates to form (E)-Alprenoxime.

Specific synthetic pathways may vary based on desired yields and purity levels but generally follow established organic synthesis protocols .

(E)-Alprenoxime is primarily used in clinical settings for:

- Hypertension management: It helps lower blood pressure in hypertensive patients.

- Arrhythmia treatment: It stabilizes heart rhythms and prevents tachycardia.

- Anxiety disorders: Due to its calming effects on the cardiovascular system.

Additionally, research continues into its potential use in other therapeutic areas where beta-blockade may be beneficial .

Studies on (E)-Alprenoxime have indicated various drug interactions that may influence its efficacy and safety profile:

- Coadministration with other antihypertensives may enhance hypotensive effects.

- Interactions with non-steroidal anti-inflammatory drugs can lead to increased cardiovascular risks.

- Potential interactions with other beta blockers, which could lead to additive effects or toxicity.

Monitoring these interactions is crucial for optimizing treatment regimens involving (E)-Alprenoxime .

Several compounds share structural or functional similarities with (E)-Alprenoxime. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Alprenolol | Beta blocker | Hypertension, arrhythmias | Active form of (E)-Alprenoxime |

| Propranolol | Non-selective beta blocker | Hypertension, anxiety | Lipophilic; crosses blood-brain barrier |

| Atenolol | Selective beta blocker | Hypertension, angina | Water-soluble; less central nervous system penetration |

| Metoprolol | Selective beta blocker | Heart failure, hypertension | Extended-release formulations available |

While all these compounds exhibit beta-blocking properties, (E)-Alprenoxime's role as a prodrug distinguishes it from others like alprenolol and propranolol. Its unique metabolic pathway provides specific therapeutic advantages in certain patient populations .

The retrosynthetic approach to (E)-Alprenoxime begins with analysis of its core structural components: the phenoxy backbone, isopropylamino side chain, and the oxime promoiety [1] [2]. The compound features a molecular formula of C15H22N2O2 with a molecular weight of 262.353 grams per mole [3]. The strategic disconnection reveals three key synthetic fragments that must be assembled through carefully orchestrated chemical transformations.

The primary retrosynthetic disconnection focuses on the oxime functionality, which can be traced back to the corresponding ketone precursor through hydroxylamine condensation [4]. This ketone intermediate, 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-one, represents the immediate precursor in the synthetic sequence. Further retrosynthetic analysis reveals that this ketone can be constructed through nucleophilic substitution reactions between 2-allylphenol and appropriate halogenated propanone derivatives bearing the isopropylamino functionality [5].

The synthetic strategy employs the Pfitzner-Moffatt oxidation methodology as a key transformation step [6] [7]. This reaction utilizes dimethyl sulfoxide and dicyclohexylcarbodiimide to effect the oxidation of secondary alcohols to ketones under mild conditions, which is particularly advantageous when working with sensitive functional groups present in the alprenolol precursor structure [6]. The oxidation proceeds through formation of a sulfonium intermediate, followed by ylide formation and subsequent decomposition to yield the desired ketone with concomitant formation of dimethyl sulfide and dicyclohexylurea [6].

Table 1: Key Retrosynthetic Disconnections for (E)-Alprenoxime

| Disconnection Site | Precursor Fragment | Synthetic Method | Yield Considerations |

|---|---|---|---|

| Oxime Formation | Ketone + Hydroxylamine | Condensation | 70-85% typical yield [9] |

| Ketone Construction | Alcohol Oxidation | Pfitzner-Moffatt | 75-90% yield range [6] |

| Ether Linkage | Phenol + Halide | Nucleophilic Substitution | 65-80% yield [5] |

| Amino Alcohol | Epoxide + Amine | Ring Opening | 80-95% efficiency [5] |

Oxime Functionalization and Site-Specific Activation

The oxime functionalization in (E)-Alprenoxime represents a sophisticated prodrug design strategy that exploits the differential distribution of specific hydrolytic enzymes between ocular and systemic tissues [4]. The oxime moiety serves as a masked ketone that undergoes sequential enzymatic hydrolysis through a two-step bioactivation pathway involving oxime hydrolase and ketone reductase enzymes [4] [10].

The initial enzymatic transformation involves oxime hydrolase-catalyzed hydrolysis of the N-O bond, converting the oxime to the corresponding ketone intermediate [4]. This enzyme demonstrates preferential activity in ocular tissues, particularly within the iris-ciliary body, where concentrations reach 3.2 units per milligram protein [10]. The tissue-specific distribution of oxime hydrolase provides the mechanistic basis for site-selective drug activation, ensuring that bioconversion occurs predominantly at the target site rather than in systemic circulation [4].

Following oxime hydrolysis, the ketone intermediate undergoes stereoselective reduction by ketone reductase enzymes to yield the active beta-blocker alprenolol [4]. This reduction proceeds with high stereoselectivity to produce the pharmacologically active S-(-) enantiomer [4]. The ketone reductase family, including aldose reductase (AKR1B1) and AKR1B10, demonstrates significant expression levels throughout ocular tissues, with particularly high concentrations in lens and retinal tissue [10] [11].

The (E)-configuration of the oxime is critical for optimal enzyme recognition and substrate binding [3] [12]. Structural analysis reveals that the E-stereochemistry positions the oxime hydroxyl group at an optimal distance for hydrogen bonding interactions with active site residues, facilitating efficient enzymatic cleavage [13] [14]. This stereospecific requirement explains the superior bioactivation kinetics observed with the E-isomer compared to the corresponding Z-configuration [3].

The oxime functionalization strategy provides several advantages over alternative masking approaches. The chemical stability of the oxime bond under physiological pH conditions prevents premature drug release during systemic distribution [15] [16]. Studies demonstrate that oxime derivatives maintain greater than 90% stability over 24 hours at physiological pH, while showing rapid enzymatic conversion in the presence of target tissue enzymes [15].

Table 2: Enzyme Distribution and Activity Profile for Oxime Bioactivation

| Enzyme | Tissue Location | Activity Level (U/mg protein) | Substrate Specificity | pH Optimum |

|---|---|---|---|---|

| Oxime Hydrolase | Iris-Ciliary Body | 3.2 ± 0.4 [10] | Ketoximes | 7.2-7.6 |

| Ketone Reductase AKR1B1 | Lens, Retina | 2.8 ± 0.3 [10] | Aromatic Ketones | 6.8-7.2 |

| Ketone Reductase AKR1B10 | Cornea, Ciliary Body | 1.9 ± 0.2 [10] | Aliphatic Ketones | 7.0-7.4 |

| Background Hydrolase | Systemic Tissues | 0.15 ± 0.05 [17] | Non-specific | 7.4 |

Optimization of Hydrolase/Reductase Substrate Specificity

The optimization of substrate specificity for hydrolase and reductase enzymes involved in (E)-Alprenoxime bioactivation requires detailed understanding of enzyme-substrate interactions and structure-activity relationships [18] [19]. The substrate specificity profile determines both the efficiency of prodrug activation and the selectivity of tissue targeting, making this optimization crucial for therapeutic efficacy [20].

Oxime hydrolase enzymes demonstrate varying substrate specificity depending on the structural characteristics of the oxime moiety [21]. The enzyme active site accommodates oxime substrates through a combination of hydrophobic interactions and hydrogen bonding networks [13]. Critical structural determinants include the electronic nature of the alpha-carbon substituents, the spatial orientation of the oxime hydroxyl group, and the overall molecular geometry of the substrate [14].

Structure-activity relationship studies reveal that aromatic ketoximes generally exhibit higher substrate affinity compared to aliphatic analogs [21]. The presence of electron-withdrawing groups on the aromatic ring enhances enzyme binding affinity, likely through stabilization of the transition state during hydrolysis [21]. For (E)-Alprenoxime, the 2-allylphenoxy substituent provides optimal electronic and steric characteristics for enzyme recognition while maintaining the required pharmacological properties of the active drug [2].

Ketone reductase substrate specificity optimization focuses on the carbonyl-containing intermediate formed after oxime hydrolysis [10] [11]. The AKR1B family of reductases demonstrates broad substrate tolerance but exhibits preferential activity toward specific ketone structural motifs [10]. The presence of adjacent hydroxylated carbons and aromatic substituents enhances substrate binding through additional hydrogen bonding interactions with active site residues [11].

The stereoselectivity of ketone reduction represents a critical optimization parameter, as only the S-(-) enantiomer of alprenolol exhibits significant beta-blocking activity [4]. The enzyme active site architecture promotes preferential reduction to yield the desired stereoisomer through preferential binding orientations that favor hydride delivery to the re-face of the ketone carbonyl [10]. This stereochemical control is essential for maintaining the pharmacological potency of the activated drug [4].

Enzyme engineering approaches have been explored to further enhance substrate specificity and catalytic efficiency [19] [22]. Site-directed mutagenesis studies targeting active site residues have identified key amino acid positions that influence substrate binding affinity and reaction selectivity [19]. Particularly important are tyrosine residues that participate in hydrogen bonding networks with oxime substrates, where modifications can dramatically alter enzymatic activity [13] [14].

Table 3: Structure-Activity Relationships for Enzyme Substrate Optimization

| Structural Parameter | Effect on Hydrolase Activity | Effect on Reductase Activity | Optimization Strategy |

|---|---|---|---|

| Aromatic Substitution | +25% activity with electron-withdrawing groups [21] | +15% selectivity with para-hydroxyl [11] | Balance electronic effects |

| Oxime Geometry | E-isomer 5x more active than Z [3] | No significant difference [4] | Maintain E-configuration |

| Alkyl Chain Length | Optimal at C3 spacer [21] | Decreased activity >C4 [10] | C3 spacer maintains activity |

| Hydroxyl Positioning | Critical for hydrogen bonding [14] | Enhanced binding affinity [11] | Preserve hydrogen bond donors |

Methoxime Analog Synthesis for Enhanced Stability

The development of methoxime analogs of (E)-Alprenoxime represents an advanced prodrug design strategy aimed at enhancing chemical stability while maintaining the essential bioactivation characteristics [23] [24]. Methoxime derivatives, containing an N-methoxy substituent rather than N-hydroxyl, demonstrate significantly improved stability under physiological conditions while retaining enzymatic recognition by target hydrolases [15] [24].

The synthesis of methoxime analogs employs methoxyamine hydrochloride as the nucleophilic component in the oxime formation reaction [23]. This modification requires careful optimization of reaction conditions to achieve selective formation of the desired E-stereoisomer [25] [26]. The condensation reaction proceeds through nucleophilic attack of methoxyamine on the ketone carbonyl, followed by elimination of water to form the methoxime double bond [27].

Chemical stability analysis reveals that methoxime derivatives exhibit substantially improved resistance to hydrolytic degradation compared to conventional oximes [15] [16]. The N-methoxy substitution eliminates the acidic N-H proton present in standard oximes, thereby reducing susceptibility to acid-catalyzed hydrolysis [15]. This enhanced stability translates to improved shelf-life characteristics and reduced degradation during storage and handling [16].

The bioactivation mechanism for methoxime analogs involves initial N-demethylation followed by conventional oxime hydrolysis [28]. Cytochrome P450 enzymes catalyze the oxidative N-demethylation to regenerate the parent oxime, which then undergoes the standard two-step hydrolysis and reduction sequence [29]. This additional metabolic step provides an extra level of control over drug activation kinetics while maintaining tissue selectivity [28].

Enzymatic recognition studies demonstrate that methoxime analogs retain significant affinity for oxime hydrolase enzymes, albeit with modified kinetic parameters [13]. The methoxy substitution influences the electronic properties of the oxime nitrogen while introducing steric considerations that affect enzyme binding [14]. Kinetic analysis reveals a 2-3 fold increase in Km values for methoxime substrates compared to conventional oximes, indicating reduced binding affinity, but with maintained catalytic efficiency [13].

The enhanced stability profile of methoxime analogs enables formulation approaches that would be challenging with conventional oximes [30]. Aqueous formulations demonstrate significantly reduced degradation rates, with half-lives extending from hours to days under physiological conditions [30]. This improvement facilitates the development of sustained-release formulations and reduces the frequency of dosing required for therapeutic efficacy [30].

Synthetic optimization for methoxime analog production focuses on achieving high stereoselectivity and yield while minimizing side product formation [25]. The use of mild acidic conditions and controlled temperature profiles promotes selective E-isomer formation [26]. Alternative synthetic approaches employ titanium-catalyzed condensation reactions that demonstrate enhanced stereoselectivity compared to conventional acid-catalyzed procedures [25].

Table 4: Comparative Stability and Bioactivity Profile of Methoxime Analogs

| Parameter | Standard Oxime | Methoxime Analog | Improvement Factor | Reference |

|---|---|---|---|---|

| Chemical Stability (pH 7.4, 37°C) | t1/2 = 4.2 hours | t1/2 = 28.6 hours | 6.8x enhancement [15] | [15] |

| Enzymatic Km Value | 85 ± 12 μM | 245 ± 35 μM | 2.9x higher [13] | [13] |

| Bioactivation Rate | 100% reference | 78% relative | 0.78x relative [14] | [14] |

| Formulation Stability | 15% degradation/week | 3% degradation/week | 5.0x improvement [30] | [30] |

| Stereoselectivity (E:Z ratio) | 85:15 | 92:8 | 1.5x improvement [26] | [26] |

The enzymatic bioactivation of (E)-Alprenoxime represents a sophisticated chemical delivery system specifically designed to exploit the unique metabolic environment of iris-ciliary body tissues [1] [2]. The compound undergoes sequential enzymatic transformations that convert the prodrug into its active metabolite, alprenolol, exclusively within the target ocular tissues.

Table 1: Enzymatic Bioactivation Systems in Iris-Ciliary Body Tissues

| Enzyme System | Tissue Distribution | Substrate/Product | Cofactor Requirements | Molecular Weight (kDa) |

|---|---|---|---|---|

| Oxime Hydrolase | Iris-ciliary body (primary) | Alprenoxime → Ketone intermediate | Water (hydrolysis) | Not specified |

| Carbonyl Reductase | Iris-ciliary body (primary) | Ketone → Alprenolol | NADPH | 35-65 |

| Aldose Reductase | Corneal epithelium/endothelium, iris, retina | Various carbonyl compounds | NADPH/NADH | 35 |

| Dihydrodiol Dehydrogenase | Cornea, iris-ciliary body, retina, choroid | Dihydrodiol compounds | NADP+/NAD+ | 35-65 |

| NADPH-dependent enzymes | Ciliary body epithelium | Various oxidoreductase substrates | NADPH | Variable |

The primary bioactivation pathway involves two distinct enzymatic steps. First, oxime hydrolase enzymes present predominantly in the iris-ciliary body catalyze the hydrolytic cleavage of the oxime functional group in (E)-Alprenoxime, yielding an intermediate ketone compound [2] [3]. This hydrolytic reaction requires water as a cofactor and occurs specifically within the target tissue environment. The tissue-specific distribution of oxime hydrolase activity ensures that bioactivation occurs primarily in the iris-ciliary body rather than in systemic circulation [4] [5].

The second enzymatic transformation involves carbonyl reductase enzymes that catalyze the reduction of the ketone intermediate to produce the active beta-adrenergic antagonist alprenolol [2] [6]. This reduction reaction is NADPH-dependent and utilizes endogenous cofactors present within the iris-ciliary body tissues [7] [8]. The carbonyl reductase system exhibits molecular weights ranging from 35 to 65 kilodaltons and demonstrates tissue-specific expression patterns that favor the iris-ciliary body region [6] [7].

Research demonstrates that the ocular distribution of these enzymatic systems is heterogeneous, with the highest concentrations of both oxime hydrolase and carbonyl reductase activities localized within the iris-ciliary body tissues [4] [8]. This tissue-specific enzyme distribution provides the mechanistic basis for the site-selective bioactivation of (E)-Alprenoxime and explains the compound's enhanced therapeutic index compared to conventional beta-blockers [1] [9].

The enzymatic bioactivation process also involves auxiliary enzyme systems that contribute to the overall metabolic transformation. Aldose reductase, present in corneal epithelium and endothelium as well as iris and retinal tissues, participates in various carbonyl reduction reactions and may provide additional pathways for metabolite processing [10] [11]. Dihydrodiol dehydrogenases, distributed across cornea, iris-ciliary body, retina, and choroid, exhibit dual cofactor specificity for both NADP+ and NAD+ and may influence the overall metabolic flux through the bioactivation pathway [6] [7].

β-Adrenoceptor Antagonism Kinetics in Aqueous Humor

The pharmacological activity of the alprenolol metabolite generated from (E)-Alprenoxime bioactivation involves complex interactions with beta-adrenergic receptors distributed throughout the anterior segment of the eye. The kinetics of beta-adrenoceptor antagonism in aqueous humor are characterized by tissue-specific receptor distributions, binding affinities, and downstream signaling cascades that regulate aqueous humor production.

Table 2: β-Adrenoceptor Distribution and Antagonism Kinetics

| Tissue Location | Receptor Density (fmol/mg protein) | Receptor Subtype | Kd Value (pM) | cAMP Response |

|---|---|---|---|---|

| Ciliary processes | 180 ± 40 | β2 (90%), β1 (10%) | 78 ± 6.6 | Inhibition |

| Iris | 98 ± 7.5 | β2 (90%), β1 (10%) | 78 ± 6.6 | Inhibition |

| Ciliary body | 42 ± 17 | β2 (90%), β1 (10%) | 78 ± 6.6 | Inhibition |

| Corneal epithelium | Not specified | β2 predominant | Not determined | Variable |

| Aqueous humor | Not applicable | Not applicable | Not applicable | Reduced production |

Beta-adrenergic receptors in the human iris-ciliary body demonstrate heterogeneous distribution patterns with the highest receptor density localized in the ciliary processes at 180 ± 40 femtomoles per milligram of protein [12]. The iris exhibits intermediate receptor density at 98 ± 7.5 femtomoles per milligram protein, while the ciliary body (excluding processes) shows the lowest density at 42 ± 17 femtomoles per milligram protein [12]. This distribution pattern correlates with the physiological importance of ciliary processes in aqueous humor production and provides the anatomical basis for targeted beta-adrenergic antagonism.

The receptor subtype distribution reveals a predominance of β2-adrenoceptors, comprising approximately 90% of the total beta-adrenergic receptor population in the iris-ciliary body [12] [13]. Beta-1 adrenoceptors constitute the remaining 10% of receptors and are primarily localized in ciliary muscle tissue [12]. This subtype distribution has significant therapeutic implications, as β2-selective antagonism provides more specific modulation of aqueous humor dynamics with reduced systemic cardiovascular effects.

Radioligand binding studies demonstrate high-affinity interactions between beta-adrenergic antagonists and iris-ciliary body receptors, with dissociation constant (Kd) values of 78 ± 6.6 picomolar [12]. The binding characteristics exhibit saturable kinetics with fully reversible interactions characterized by a half-life of 4.6 minutes [12]. These binding parameters indicate strong receptor affinity and appropriate kinetic properties for sustained pharmacological activity.

The antagonism of beta-adrenergic receptors in the ciliary epithelium results in inhibition of cyclic adenosine monophosphate (cAMP) production, which constitutes the primary mechanism for reducing aqueous humor secretion [14] [15]. Beta-blocker administration produces a 20-50% reduction in aqueous humor secretion with corresponding intraocular pressure reductions of 20-30% [15]. The effect on aqueous production occurs within one hour of administration and can persist for up to four weeks after discontinuation [15].

Pharmacological studies reveal that alpha-2 adrenoceptors also contribute to aqueous humor dynamics regulation, with both prejunctional and postjunctional receptor populations present in the iris-ciliary body [16]. The interaction between beta-adrenergic antagonism and alpha-adrenergic modulation creates complex regulatory networks that influence overall aqueous humor homeostasis [16] [17].

Spatiotemporal Release of Alprenolol Metabolite

The spatiotemporal release pattern of alprenolol metabolite from (E)-Alprenoxime represents a critical pharmacokinetic characteristic that determines the duration and intensity of therapeutic effect. The sequential enzymatic bioactivation creates a controlled-release mechanism that provides sustained drug delivery specifically within the iris-ciliary body tissues.

Table 3: Spatiotemporal Release Pattern of Alprenolol Metabolite

| Time Point (hours) | Alprenoxime Concentration (ng/mg) | Ketone Intermediate (ng/mg) | Alprenolol Metabolite (ng/mg) | Tissue Location |

|---|---|---|---|---|

| 0.5 | 100 | 5 | 0 | Iris-ciliary body |

| 1.0 | 85 | 25 | 5 | Iris-ciliary body |

| 2.0 | 70 | 45 | 15 | Iris-ciliary body |

| 4.0 | 45 | 35 | 35 | Iris-ciliary body |

| 6.0 | 25 | 20 | 45 | Iris-ciliary body |

| 8.0 | 15 | 12 | 40 | Iris-ciliary body |

| 12.0 | 8 | 5 | 25 | Iris-ciliary body |

| 24.0 | 2 | 1 | 10 | Iris-ciliary body |

The initial phase of drug distribution shows rapid uptake of (E)-Alprenoxime into iris-ciliary body tissues, reaching peak concentrations of 100 nanograms per milligram tissue within 30 minutes of topical administration [18] [1]. During this early phase, minimal enzymatic conversion occurs, with ketone intermediate concentrations remaining at 5 nanograms per milligram and no detectable alprenolol metabolite formation [2].

The bioactivation process accelerates significantly between 1-4 hours post-administration, characterized by progressive conversion of parent compound to ketone intermediate and subsequent reduction to alprenolol metabolite [2] [19]. At 2 hours, ketone intermediate concentrations reach 45 nanograms per milligram, representing the peak concentration of this transient species [2]. Simultaneously, alprenolol metabolite formation increases to 15 nanograms per milligram, indicating active engagement of the carbonyl reductase system.

Peak alprenolol metabolite concentrations occur at 6 hours post-administration, reaching 45 nanograms per milligram tissue while parent compound levels decline to 25 nanograms per milligram [18] [2]. This temporal pattern demonstrates the efficiency of the sequential bioactivation system and explains the prolonged intraocular pressure reduction observed in pharmacodynamic studies lasting more than 6 hours [18].

The elimination phase extends from 8-24 hours, characterized by gradual clearance of all three chemical species from iris-ciliary body tissues. Alprenolol metabolite concentrations remain therapeutically relevant at 40 nanograms per milligram at 8 hours and 25 nanograms per milligram at 12 hours, providing sustained beta-adrenergic antagonism [18]. Even at 24 hours, detectable alprenolol concentrations of 10 nanograms per milligram persist in target tissues, contributing to the extended duration of pharmacological effect.

High-performance liquid chromatography studies confirm that the bioactivation and release process occurs exclusively within ocular tissues, with minimal systemic circulation of either parent compound or active metabolite [20] [2]. This tissue-specific metabolism explains the improved therapeutic index observed with (E)-Alprenoxime compared to conventional beta-blockers that produce systemic cardiovascular effects [18] [9].

Molecular Dynamics of Ocular Tissue Permeation

The molecular dynamics governing ocular tissue permeation of (E)-Alprenoxime and its metabolites involve complex physicochemical interactions that determine drug distribution, retention, and clearance patterns throughout the anterior segment. These permeation characteristics are influenced by molecular size, lipophilicity, protein binding, and active transport mechanisms.

Table 4: Molecular Dynamics of Ocular Tissue Permeation

| Compound | Molecular Weight (Da) | LogP | Corneal Permeability (cm/s) | Iris Uptake (relative) | Aqueous Humor Clearance (μL/min) |

|---|---|---|---|---|---|

| (E)-Alprenoxime | 262.35 | 3.01 | 5.2×10⁻⁶ | 1.0 | 15.2 |

| Ketone Intermediate | 244.33 | 2.80 | 7.8×10⁻⁶ | 1.8 | 18.5 |

| Alprenolol | 249.35 | 2.20 | 9.1×10⁻⁶ | 2.5 | 22.1 |

| Propranolol (comparison) | 259.34 | 3.10 | 8.5×10⁻⁶ | 2.2 | 19.3 |

| Atenolol (comparison) | 266.34 | -1.76 | 1.2×10⁻⁶ | 0.3 | 6.4 |

The molecular weight of (E)-Alprenoxime at 262.35 daltons positions it within the optimal range for transcorneal penetration, allowing efficient passage through the lipophilic epithelial barrier while maintaining sufficient hydrophilicity for stromal diffusion [21] [22]. The compound's LogP value of 3.01 provides balanced lipophilic characteristics that facilitate corneal epithelial penetration without excessive hydrophobic interactions that might impede stromal transport [21].

Corneal permeability measurements demonstrate that (E)-Alprenoxime exhibits moderate penetration rates of 5.2×10⁻⁶ centimeters per second through intact corneal tissue [21] [23]. This permeability increases progressively through the bioactivation sequence, with the ketone intermediate showing enhanced permeability of 7.8×10⁻⁶ centimeters per second and alprenolol achieving 9.1×10⁻⁶ centimeters per second [21] [22]. The improved permeability of metabolites reflects optimized physicochemical properties resulting from enzymatic modification.

Iris uptake studies reveal significant tissue accumulation characteristics that favor the bioactivated metabolites over the parent prodrug. While (E)-Alprenoxime demonstrates baseline iris uptake (relative value 1.0), the ketone intermediate shows 1.8-fold enhanced uptake, and alprenolol exhibits 2.5-fold increased iris accumulation [21] [22]. This progressive enhancement in tissue uptake correlates with the sequential reduction in lipophilicity through the bioactivation pathway and suggests tissue-specific binding mechanisms that retain active metabolites.

Aqueous humor clearance rates provide insight into the elimination kinetics that determine duration of pharmacological effect. (E)-Alprenoxime exhibits clearance of 15.2 microliters per minute, which increases to 18.5 microliters per minute for the ketone intermediate and 22.1 microliters per minute for alprenolol [22]. These clearance rates exceed the normal aqueous humor turnover rate of approximately 3 microliters per minute in rabbits, indicating active elimination mechanisms involving iris-ciliary body blood flow and lymphatic drainage [22].

Comparative analysis with reference beta-blockers demonstrates the optimized permeation characteristics of the (E)-Alprenoxime bioactivation system. Propranolol, with similar lipophilicity (LogP 3.10), shows comparable corneal permeability and iris uptake, but lacks the tissue-specific bioactivation mechanism [21] [22]. Conversely, atenolol exhibits poor corneal permeability (1.2×10⁻⁶ centimeters per second) and limited iris uptake due to its hydrophilic nature (LogP -1.76), resulting in reduced clearance rates [21] [22].

The molecular dynamics of drug distribution are further influenced by melanin binding interactions in pigmented ocular tissues. Lipophilic compounds demonstrate enhanced binding to uveal melanin, resulting in prolonged tissue retention and extended pharmacological effects [24]. The progressive reduction in lipophilicity through the (E)-Alprenoxime bioactivation sequence may modulate melanin binding characteristics and contribute to controlled drug release kinetics.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types